1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone
Overview
Description
1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone is an organic compound characterized by its complex aromatic structure It features a benzoyl group attached to an azepane ring, with additional substituents including a chloro and nitro group on the phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable azepane derivative reacts with a chloronitrophenoxybenzoyl precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural flexibility, allowing the molecule to adopt various conformations and interact with different biological targets.
Comparison with Similar Compounds
- 1-[3-(2-chlorophenoxy)benzoyl]azepane
- 1-[3-(2-nitrophenoxy)benzoyl]azepane
- 1-[3-(2-bromophenoxy)benzoyl]azepane
Uniqueness: 1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone is unique due to the presence of both chloro and nitro groups on the phenoxy moiety. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds with only one substituent.
Properties
IUPAC Name |
azepan-1-yl-[3-(2-chloro-6-nitrophenoxy)phenyl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-16-9-6-10-17(22(24)25)18(16)26-15-8-5-7-14(13-15)19(23)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKXZWAZVLVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.